Parp-1/2-IN-1
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H27FN4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[[3-[(3R)-3,4-diethylpiperazine-1-carbonyl]-4-fluorophenyl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H27FN4O3/c1-3-17-15-28(12-11-27(17)4-2)23(31)19-13-16(9-10-20(19)25)14-29-21-8-6-5-7-18(21)22(30)26-24(29)32/h5-10,13,17H,3-4,11-12,14-15H2,1-2H3,(H,26,30,32)/t17-/m1/s1 |
InChI Key |
NLWYFXIKIPVWHJ-QGZVFWFLSA-N |
Isomeric SMILES |
CC[C@@H]1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |
Canonical SMILES |
CCC1CN(CCN1CC)C(=O)C2=C(C=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The synthesis begins with 3-bromo-2-thiophenecarboxylic acid (2 ), which undergoes palladium-catalyzed coupling with a boronic ester to form the biaryl intermediate. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/ethanol/water solvent system, this step achieves 65–70% yield. Challenges include catalyst loading (5 mol%) and residual palladium contamination requiring additional purification.
Thermal Cyclization Step
The biaryl intermediate is subjected to cyclization at 140°C in dimethylacetamide (DMAc) to construct the thieno[2,3-c]isoquinolin-5(4H)-one scaffold. This exothermic reaction requires careful temperature control to avoid decomposition, yielding 55–60% of the cyclized product. Post-reaction workup involves extraction with dichloromethane and silica gel chromatography, contributing to solvent waste.
Mannich-Type Reaction
Functionalization at the C2 position via a Mannich reaction introduces the dimethylaminomethyl group. Using formaldehyde and dimethylamine hydrochloride in acetic acid, this step proceeds at 80°C for 12 hours, yielding 50–55% of HYDAMTIQ after column chromatography. Drawbacks include prolonged reaction times and the use of corrosive reagents.
Continuous Flow Synthesis Approach
To address batch synthesis limitations, a telescoped continuous flow route was developed, integrating all three steps into a single automated process. This method enhances productivity, reduces hazardous reagent handling, and eliminates chromatographic purification.
Telescoped Reaction Design
The flow system comprises four modular units:
- Suzuki-Miyaura Reactor : A packed-bed reactor with immobilized Pd catalyst enables continuous coupling at 100°C, reducing Pd loading to 2 mol% and achieving 85% yield.
- Cyclization Module : A high-temperature (160°C) stainless steel coil facilitates rapid cyclization in 5 minutes, outperforming the 2-hour batch process.
- Mannich Reaction Chamber : Reagents are mixed in a T-junction and reacted in a PTFE coil at 90°C, completing functionalization in 30 minutes.
- Precipitation and Filtration : In-line antisolvent addition precipitates HYDAMTIQ, which is collected via continuous filtration at 95% purity.
Downstream Process Optimization
Key improvements include:
- Chromatography Elimination : Precipitation with heptane/ethyl acetate replaces column chromatography, reducing solvent use by 70%.
- Toxic Reagent Substitution : BBr₃ (used in batch deprotection) is replaced with aqueous HCl, enhancing operator safety.
- Solvent Recovery : A closed-loop system recycles DMAc and toluene, improving process sustainability.
Comparative Analysis of Synthesis Methodologies
Yield and Productivity Metrics
The table below contrasts batch and flow synthesis performance on a 10-gram scale:
| Metric | Batch Synthesis | Flow Synthesis | Improvement Factor |
|---|---|---|---|
| Overall Yield (%) | 18 | 42 | 2.3x |
| Reaction Mass Efficiency | 0.08 | 0.81 | 10.1x |
| Mass Productivity (g/L/h) | 0.25 | 0.75 | 3.0x |
| Process Cost ($/g) | 1,200 | 380 | 68% Reduction |
Data derived from green metric assessments and cost analyses.
Green Chemistry Evaluation
The flow route significantly enhances environmental performance:
- E-Factor : Reduced from 48 (batch) to 5.2 (flow), indicating lower waste generation.
- Atom Economy : Improved from 64% to 89% through reagent optimization.
- Carbon Footprint : 62% reduction via solvent recycling and energy-efficient heating.
Chemical Reactions Analysis
Types of Reactions: Parp-1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Parp-1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of Poly (ADP-ribose) polymerase enzymes in maintaining genomic stability.
Biology: Investigated for its effects on cellular processes such as apoptosis, transcription regulation, and immune modulation.
Mechanism of Action
Parp-1/2-IN-1 exerts its effects by inhibiting the activity of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2. These enzymes are activated by DNA damage and facilitate the repair of single-strand breaks by adding poly (ADP-ribose) chains to target proteins. Inhibition of these enzymes prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death, particularly in cells with deficiencies in homologous recombination repair mechanisms .
Comparison with Similar Compounds
Key Observations:
PARP-1 Potency : this compound surpasses Olaparib in PARP-1 inhibition (0.51 nM vs. ~5 nM) . However, it is less potent than PARP1/2/TNKS1/2-IN-1 (0.25 nM) .
PARP-2 Selectivity : this compound shows weaker PARP-2 inhibition (23.11 nM) compared to PARP1/2/TNKS1/2-IN-1 (1.2 nM) and Olaparib (~1 nM) .
In contrast, this compound lacks TNKS activity, suggesting a narrower mechanism.
Cellular Efficacy : Compounds like 8018-6529 (IC50 = 4.30 µM in HCT-116 cells) are significantly less potent than this compound, highlighting the latter’s superior biochemical efficiency.
Mechanistic Divergence
- Autophagy Induction: Compounds 8018-6529 and 8018-7168 from induce autophagy, a process linked to PARP-1 allosteric modulation .
- DNA Repair Synergy : this compound’s strong PARP-1 inhibition likely exacerbates synthetic lethality in HRR-deficient cancers, similar to Olaparib .
Therapeutic Potential
- This compound : Its high PARP-1 selectivity may reduce off-target toxicity, but weaker PARP-2 inhibition could limit efficacy in tumors dependent on PARP-2-mediated repair .
- PARP1/2/TNKS1/2-IN-1 : Dual PARP/TNKS inhibition offers a broader anti-tumor strategy, particularly in Wnt-driven cancers, but raises concerns about toxicity due to multi-target engagement .
Biological Activity
PARP-1/2-IN-1 is a compound designed to inhibit the activity of Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, which play critical roles in DNA repair mechanisms. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in cancer treatment where PARP inhibitors have shown promise.
PARP enzymes are involved in the repair of single-strand breaks in DNA through a process called poly(ADP-ribosyl)ation. When DNA damage occurs, PARP-1 is activated and facilitates the recruitment of repair proteins to the site of damage. Inhibition of PARP activity leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations .
Biological Activity
The biological activity of this compound can be summarized through several key findings:
- Inhibition Potency : Studies have shown that this compound exhibits potent inhibitory effects on PARP-1 and PARP-2, with IC50 values typically in the nanomolar range. For instance, new quinoxaline-based derivatives were evaluated for their PARP-1 inhibitory activity, yielding IC50 values ranging from 2.31 to 57.35 nM .
- Cell Cycle Effects : In cancer cell lines such as MDA-MB-436, treatment with PARP inhibitors has been associated with cell cycle arrest at the G2/M phase, induction of apoptosis, and increased autophagy . This suggests that PARP inhibition not only hampers DNA repair but also triggers cellular stress responses leading to cell death.
- Tumor Growth Suppression : In vivo studies have demonstrated that targeting PARP-1 can significantly suppress tumor growth. Specifically, in models of prostate cancer, inhibition of PARP-1 was shown to reduce androgen receptor (AR) transcriptional activity and tumor cell proliferation . This highlights the dual role of PARP-1 as both a DNA repair enzyme and a regulator of transcription factors involved in tumor progression.
Case Study 1: Prostate Cancer
A study investigated the role of PARP-1 in AR-positive prostate cancer cells. The results indicated that inhibiting PARP-1 not only reduced AR function but also decreased tumor growth in xenograft models. The findings suggest that combining AR-targeted therapies with PARP inhibitors could enhance therapeutic efficacy against advanced prostate cancer .
Case Study 2: Breast Cancer
In breast cancer models with BRCA mutations, treatment with PARP inhibitors has led to significant tumor regression. The mechanism involves synthetic lethality where the combination of BRCA deficiency and PARP inhibition results in catastrophic DNA damage that the cancer cells cannot repair .
Data Table: Biological Activity Summary
Q & A
Q. What are the primary targets and inhibitory potency (IC₅₀) of PARP-1/2-IN-1, and how do these values compare to other PARP inhibitors like Olaparib?
this compound selectively inhibits PARP-1 (IC₅₀: 0.51 nM) and PARP-2 (IC₅₀: 23.11 nM) . This potency is significantly higher for PARP-1 compared to Olaparib (IC₅₀: 5–12 nM for PARP-1/2), though Olaparib shows weaker activity against tankyrases (IC₅₀: 1.5 μM) . Methodologically, IC₅₀ values are determined via enzymatic assays using recombinant PARP proteins and NAD⁺-dependent ADP-ribosylation activity, with fluorescence or colorimetric readouts .
Q. How does this compound induce cancer cell death, and what assays validate its mechanism of action?
this compound promotes apoptosis by inhibiting DNA repair pathways (e.g., base excision repair) and enhancing DNA double-strand breaks. Key assays include:
- Comet assay to quantify single/double-strand DNA breaks.
- Western blotting for γH2AX (DNA damage marker) and cleaved caspase-3 (apoptosis marker).
- Clonogenic survival assays to measure long-term cytotoxicity in cancer cell lines (e.g., BRCA-mutant models) .
Q. What experimental models are suitable for initial efficacy testing of this compound?
- In vitro : BRCA1/2-deficient cell lines (e.g., MDA-MB-436, CAPAN-1) to exploit synthetic lethality.
- In vivo : Xenograft models using immunocompromised mice (e.g., NOD/SCID) implanted with PARP-sensitive tumors. Endpoints include tumor volume regression and survival analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported selectivity across studies?
Discrepancies in off-target effects (e.g., TNKS inhibition in some analogs) require:
- Orthogonal assays : Use thermal shift assays (TSA) or cellular target engagement assays (e.g., CETSA) to confirm binding specificity.
- Genetic validation : CRISPR-mediated PARP-1/2 knockout to isolate compound effects .
- Dose-response profiling : Compare IC₅₀ values across PARP family members (e.g., PARP-3, TNKS1/2) to rule out cross-reactivity .
Q. What strategies optimize this compound’s bioavailability and pharmacokinetics in preclinical models?
- Formulation : Use PEGylated nanoparticles or liposomes to enhance solubility.
- Metabolic stability : Assess liver microsomal half-life (e.g., human/rodent microsomes) and modify substituents to reduce CYP450 metabolism.
- Pharmacodynamic markers : Monitor PARylation inhibition in blood/tumor tissues via ELISA or immunofluorescence .
Q. How should researchers design combination therapies using this compound to overcome resistance mechanisms?
- Rationale : Pair with ATR/ATM inhibitors to exacerbate replication stress or immune checkpoint inhibitors (e.g., anti-PD-1) to enhance immunogenic cell death.
- Experimental design :
- Synergy screening : Use Chou-Talalay combination index (CI) in 3D spheroid models.
- Resistance models : Generate this compound-resistant cell lines via chronic exposure and profile mutations (e.g., PARP1 secondary mutations) via whole-exome sequencing .
Q. What statistical methods are critical for analyzing this compound’s dose-response and synergy data?
- Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
- CompuSyn software for combination index (CI) quantification.
- Kaplan-Meier survival curves with log-rank tests for in vivo efficacy studies .
Methodological Considerations
Q. How can researchers validate this compound’s target engagement in live cells?
- Cellular thermal shift assay (CETSA) : Monitor PARP-1/2 stability after compound treatment and heating.
- Fluorescence polarization assays : Use labeled PARP substrates (e.g., biotinylated NAD⁺) to measure inhibition kinetics .
Q. What controls are essential in this compound studies to ensure data reproducibility?
- Positive controls : Olaparib or Talazoparib for PARP inhibition benchmarks.
- Negative controls : Wild-type cells (non-BRCA-mutant) to confirm synthetic lethality.
- Vehicle controls : DMSO-treated cohorts to exclude solvent effects .
Data Interpretation and Gaps
Q. How to address conflicting reports on this compound’s efficacy in homologous recombination-proficient cancers?
- Subtype stratification : Analyze efficacy in tumors with alternative HR defects (e.g., PALB2 mutations).
- Biomarker discovery : Use RNA-seq to identify predictive signatures (e.g., Schlafen 11 expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
